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Compound of Interest

Compound Name: alpha-(4-Biphenylyl)benzylamine

Cat. No.: B2638848 Get Quote

Spectroscopic Data Cross-Validation: α-(4-
Biphenylyl)benzylamine
This guide provides a comparative analysis of the spectroscopic data for α-(4-

Biphenylyl)benzylamine against its simpler analog, Benzylamine. This cross-validation is

intended for researchers, scientists, and drug development professionals to facilitate the

characterization and identification of this compound. The inclusion of Benzylamine allows for a

clear understanding of the spectroscopic impact of the biphenyl moiety.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for α-(4-

Biphenylyl)benzylamine and Benzylamine.

Table 1: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm

α-(4-Biphenylyl)benzylamine

Data not available in the searched literature.

The PubChem entry for this compound (CID

598124) indicates the availability of a ¹³C NMR

spectrum on SpectraBase.[1]

Benzylamine

Aromatic C: ~127-140 ppm, CH₂: ~46 ppm

(Data sourced from various databases and

literature)

Table 2: Infrared (IR) Spectroscopy Data

Compound Wavenumber (cm⁻¹) Assignment

α-(4-Biphenylyl)benzylamine

Data not available in the

searched literature. The

PubChem entry for this

compound (CID 598124)

indicates the availability of a

vapor phase IR spectrum on

SpectraBase.[1]

N-H stretch, C-H aromatic

stretch, C=C aromatic stretch,

C-N stretch

Benzylamine 3372, 3303
N-H stretching (asymmetric

and symmetric)[2]

~3000-3100 C-H aromatic stretching

~1600, 1495, 1450 C=C aromatic ring stretching

~1020-1250 C-N stretching

Table 3: Mass Spectrometry (MS) Data
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Compound m/z Assignment

α-(4-Biphenylyl)benzylamine 259 Molecular Ion [M]⁺

169
[M - C₆H₅CHNH₂]⁺

(Biphenylmethyl cation)

167 [C₁₃H₉]⁺ (Fluorenyl cation)

Benzylamine 107 Molecular Ion [M]⁺

106 [M-H]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved

in a deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is acquired on a spectrometer,

typically operating at a frequency of 75 or 125 MHz for ¹³C nuclei. Broadband proton

decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single

peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, the thin-film method is

commonly used. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a

drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate,

leaving a thin film of the compound on the plate. The plate is then placed in the sample holder

of an FT-IR spectrometer, and the spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the analyte in a volatile

organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of the sample

is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas

through a capillary column, where separation of components occurs. The separated

components then enter the mass spectrometer, where they are ionized (typically by electron
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impact) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a

mass spectrum.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [cross-validation of spectroscopic data for alpha-(4-
Biphenylyl)benzylamine with literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-
alpha-4-biphenylyl-benzylamine-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-alpha-4-biphenylyl-benzylamine-with-literature
https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-alpha-4-biphenylyl-benzylamine-with-literature
https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-alpha-4-biphenylyl-benzylamine-with-literature
https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-alpha-4-biphenylyl-benzylamine-with-literature
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2638848?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2638848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

